Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a condensation reaction with a suitable amine and a carbonyl compound.
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for benzylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-1-carboxylate and its analogs.
Uniqueness
Benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is unique due to the combination of the piperidine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
benzyl 4-(3-methyl-5-oxopyrrolidin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-18(11-16(21)19-13-18)15-7-9-20(10-8-15)17(22)23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,21) |
InChI Key |
XJYKVLDIEQNVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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